

Key reactive sites of the "Methyl 8-chloro-8-oxooctanoate" molecule

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Compound of Interest

Compound Name: Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517

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An In-Depth Technical Guide to the Key Reactive Sites of **Methyl 8-chloro-8-oxooctanoate**

Introduction

Methyl 8-chloro-8-oxooctanoate is a bifunctional organic molecule that serves as a highly versatile intermediate in advanced chemical synthesis.^[1] With the chemical formula $C_9H_{15}ClO_3$, this compound features two distinct reactive centers: a highly electrophilic acyl chloride terminus and a less reactive methyl ester terminus.^{[1][2]} This dual-reactivity profile makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries.^[1] For instance, it is a key reagent in the synthesis of tubacin, a known anticancer agent, and other complex molecules like β -cyclodextrin-capped histone deacetylase (HDAC) inhibitors.^{[3][4]}

This guide provides a detailed exploration of the chemical personality of **Methyl 8-chloro-8-oxooctanoate**. We will dissect the reactivity of its two core functional groups, explain the principles of chemoselectivity that govern their reactions, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's behavior to leverage its full synthetic potential.

Molecular Structure and Physicochemical Profile

Understanding the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Chemical Structure:

Caption: Structure of **Methyl 8-chloro-8-oxooctanoate**.

The molecule consists of an eight-carbon chain, functionalized with a methyl ester at one end and an acyl chloride at the other. This structure dictates its reactivity, solubility, and handling requirements.

Table 1: Physicochemical Properties of **Methyl 8-chloro-8-oxooctanoate**

Property	Value	Source(s)
CAS Number	41624-92-4	[1][2][3]
Molecular Formula	C ₉ H ₁₅ ClO ₃	[1][2][3]
Molecular Weight	206.66 g/mol	[1][2]
IUPAC Name	methyl 8-chloro-8-oxooctanoate	[1][2]
Appearance	Clear colourless to pale yellow liquid/oil	[1][3]
Density	1.456 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.45	[3]
Purity	≥96%	[5]
Storage Temperature	2-8°C, under nitrogen	[3]
Solubility	Soluble in chloroform, ethyl acetate (slightly)	[3]

The Acyl Chloride Terminus: The Dominant Reactive Site

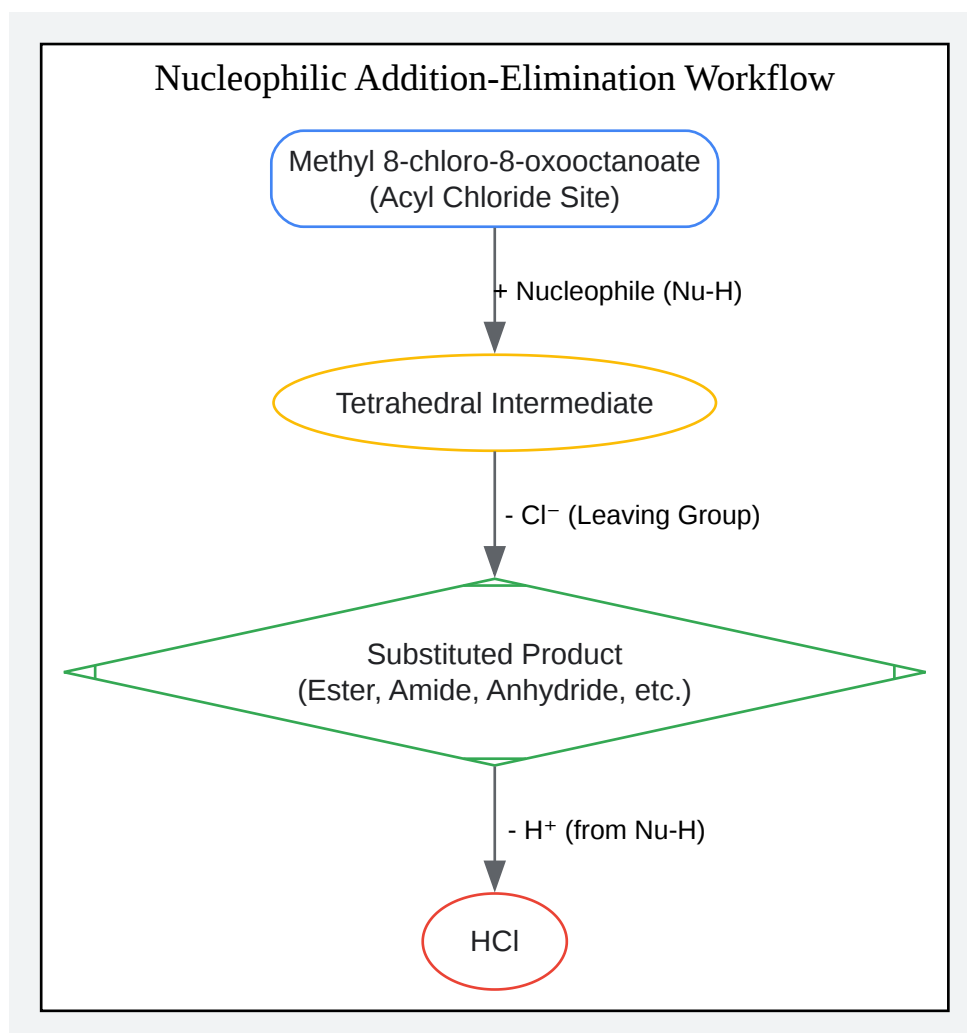
The acyl chloride is, by a significant margin, the more reactive functional group in **Methyl 8-chloro-8-oxooctanoate**. This heightened reactivity is a direct consequence of two primary electronic factors:

- **Superior Leaving Group:** The chloride ion (Cl^-) is an excellent leaving group because it is the conjugate base of a strong acid (HCl , $\text{pK}_a \approx -7$). This facilitates the collapse of the tetrahedral intermediate during nucleophilic acyl substitution.^[6]
- **High Carbonyl Electrophilicity:** The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect.^[6] This makes the carbon atom exceptionally electron-deficient and highly susceptible to attack by nucleophiles.^[6]

Acyl chlorides are the most reactive of the common carboxylic acid derivatives, following the general hierarchy: Acyl Chloride > Acid Anhydride > Ester > Amide.^[6]^[7]

Key Reactions at the Acyl Chloride Site

The acyl chloride group readily undergoes nucleophilic addition-elimination reactions with a wide variety of nucleophiles.^[8]^[9]^[10] These reactions are typically fast, often exothermic, and proceed in high yield.



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Caption: General workflow for reactions at the acyl chloride site.

- Hydrolysis: Vigorous reaction with water to form the corresponding carboxylic acid (8-(methoxycarbonyl)octanoic acid) and hydrogen chloride (HCl).[9][11] This reaction is often a nuisance, necessitating that all reactions be performed under anhydrous conditions.[8][11]
- Alcoholysis: Reacts rapidly with alcohols to form a new ester. For example, reaction with ethanol would yield methyl 8-ethoxy-8-oxooctanoate. This is one of the most common laboratory methods for ester synthesis due to its high efficiency compared to Fischer esterification.[9][12]
- Aminolysis: Reacts with ammonia, primary amines, or secondary amines to produce amides. [9] This is a highly efficient method for forming amide bonds. The HCl byproduct reacts with

the excess amine to form an ammonium salt.^[8]

Field-Proven Protocol: Synthesis of an N-Benzyl Amide Derivative

This protocol details a standard procedure for the selective amidation of the acyl chloride terminus, leaving the methyl ester intact.

Objective: To synthesize Methyl 8-(benzylamino)-8-oxooctanoate.

Methodology:

- **Setup:** To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add **Methyl 8-chloro-8-oxooctanoate** (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.
- **Reagent Addition:** In a separate flask, prepare a solution of benzylamine (2.2 eq) in anhydrous DCM. The use of a slight excess of the amine is twofold: to ensure complete reaction and to neutralize the HCl byproduct.
- **Reaction:** Add the benzylamine solution dropwise to the stirred solution of the acyl chloride over 15-20 minutes. A white precipitate (benzylammonium chloride) will form.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.
- **Workup:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Methyl 8-(benzylamino)-8-oxooctanoate.

The Methyl Ester Terminus: A Site of Secondary Reactivity

The methyl ester is significantly less reactive than the acyl chloride.^{[6][13]} This is because the methoxy group ($-\text{OCH}_3$) is a much poorer leaving group than chloride, and the ester carbonyl is stabilized by resonance from the lone pair of electrons on the adjacent oxygen atom, reducing its electrophilicity.^{[13][14]}

However, under specific, often more forcing conditions, the ester group can be a site of valuable transformations.

Key Reactions at the Methyl Ester Site

- Saponification (Base-Catalyzed Hydrolysis): Esters can be hydrolyzed to their corresponding carboxylate salts by treatment with a strong base like sodium hydroxide (NaOH) in a process called saponification.^{[7][12]} Subsequent acidification protonates the carboxylate to yield the carboxylic acid.^[12] This reaction is irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.
- Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.^[15] To drive the equilibrium towards the product, the alcohol reactant is typically used as the solvent.^[15]
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the ester to a primary alcohol.^[12] It is important to note that LiAlH_4 is a powerful, unselective reagent and would simultaneously reduce the acyl chloride to a primary alcohol as well, resulting in a diol.^{[10][11]}

Experimental Protocol: Saponification of the Methyl Ester

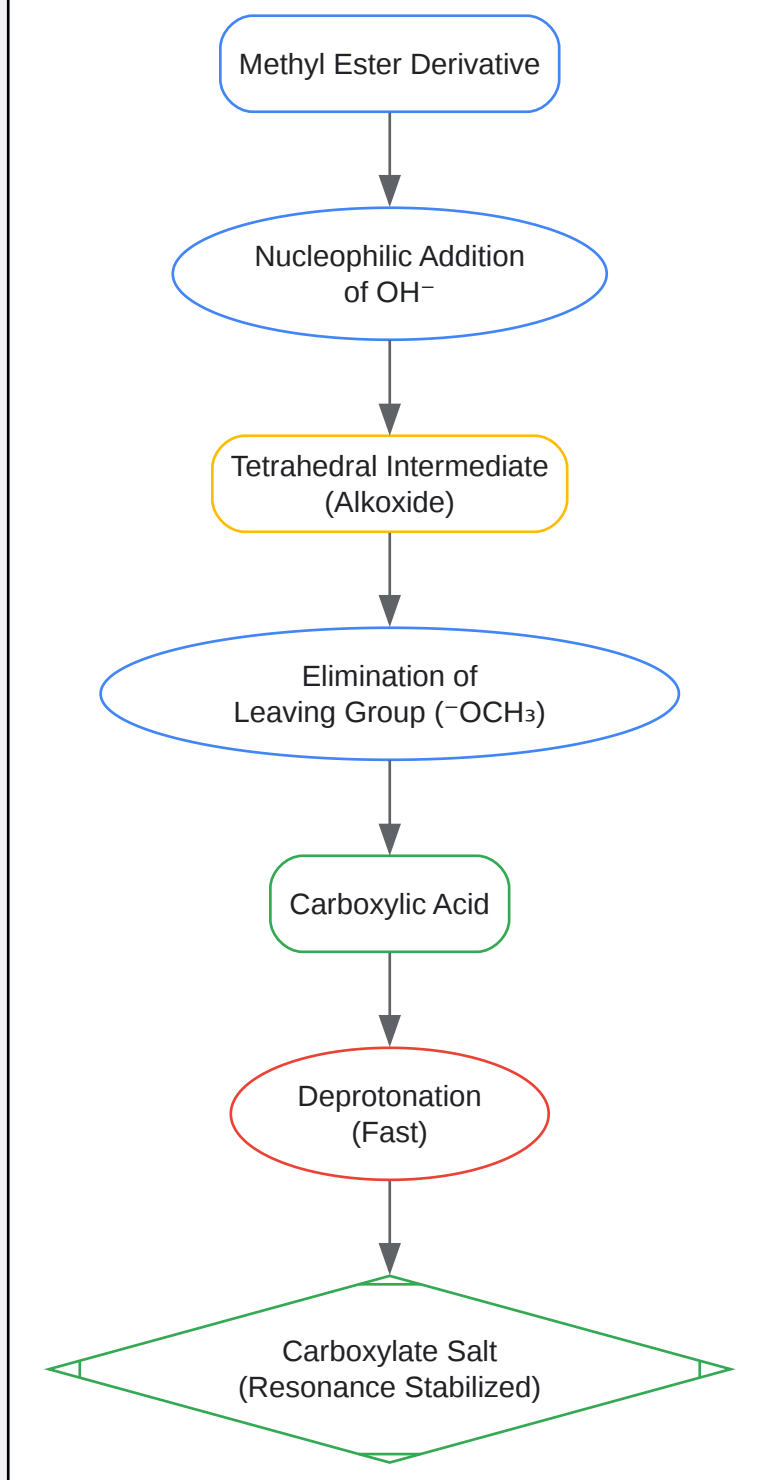
This protocol assumes the acyl chloride has already been converted to a less reactive group (e.g., an amide) to prevent its hydrolysis.

Objective: To hydrolyze the methyl ester of an amide-ester derivative to the corresponding amide-carboxylic acid.

Methodology:

- Setup: Dissolve the amide-ester starting material (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
- Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the flask.
- Heating: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester.
- Cooling & Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution by adding 2M HCl until the pH is ~2. A precipitate of the carboxylic acid product may form.
- Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
- Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired amide-carboxylic acid.

Base-Catalyzed Ester Hydrolysis (Saponification)

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Sources

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